molecular formula C4H2BF5KNS B13568539 Potassium (2-(difluoromethyl)thiazol-4-YL)trifluoroborate

Potassium (2-(difluoromethyl)thiazol-4-YL)trifluoroborate

Katalognummer: B13568539
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: FPHMNHINBZYUDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is a chemical compound with the molecular formula C(_4)H(_2)BF(_5)NSK. It is a member of the potassium organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its applications in synthetic chemistry, where it serves as a valuable reagent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide typically involves the reaction of 2-(difluoromethyl)-1,3-thiazole with potassium trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to achieve the required quality for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylthiazole derivatives, while reduction can produce various reduced thiazole compounds .

Wirkmechanismus

The mechanism by which potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide exerts its effects involves its ability to participate in various chemical reactions. The compound interacts with molecular targets through its trifluoroborate group, which can form stable bonds with other molecules. This interaction facilitates the formation of new chemical bonds and the modification of existing ones, leading to the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium [2-(difluoromethyl)-1,3-thiazol-4-yl]trifluoroboranuide is unique due to its specific combination of a difluoromethyl group and a thiazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .

Eigenschaften

Molekularformel

C4H2BF5KNS

Molekulargewicht

241.04 g/mol

IUPAC-Name

potassium;[2-(difluoromethyl)-1,3-thiazol-4-yl]-trifluoroboranuide

InChI

InChI=1S/C4H2BF5NS.K/c6-3(7)4-11-2(1-12-4)5(8,9)10;/h1,3H;/q-1;+1

InChI-Schlüssel

FPHMNHINBZYUDK-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CSC(=N1)C(F)F)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.